molecular formula C14H18O3 B13487832 2-(3,4-Dimethoxyphenyl)cyclohexan-1-one

2-(3,4-Dimethoxyphenyl)cyclohexan-1-one

Cat. No.: B13487832
M. Wt: 234.29 g/mol
InChI Key: KZFKFDSWAGMTTK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)cyclohexan-1-one is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)cyclohexan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexanone and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O3/c1-16-13-8-7-10(9-14(13)17-2)11-5-3-4-6-12(11)15/h7-9,11H,3-6H2,1-2H3

InChI Key

KZFKFDSWAGMTTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCC2=O)OC

Origin of Product

United States

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